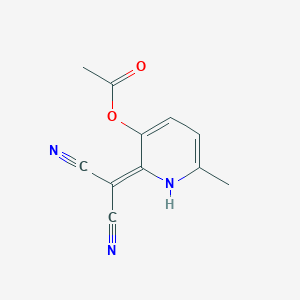
3-(Methoxymethyl)pentane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)pentane-1,5-diol is an organic compound with the molecular formula C7H16O3. It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has a methoxymethyl group (-CH2OCH3) attached to the third carbon of the pentane chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Methoxymethyl)pentane-1,5-diol can be synthesized through several methods. One common approach involves the reaction of 1,5-pentanediol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydrogenation of glutaric acid derivatives or the hydrogenolysis of tetrahydrofurfuryl alcohol. These methods are scalable and can produce large quantities of the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethyl)pentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methoxymethyl)pentane-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs or other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethyl)pentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the methoxymethyl group can act as a protecting group in synthetic reactions. The compound’s reactivity is influenced by the presence of these functional groups, allowing it to undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Pentanediol: Similar structure but lacks the methoxymethyl group.
3-Methyl-1,5-pentanediol: Contains a methyl group instead of a methoxymethyl group.
Tetrahydrofurfuryl alcohol: A related compound used in similar synthetic applications.
Uniqueness
3-(Methoxymethyl)pentane-1,5-diol is unique due to the presence of both hydroxyl and methoxymethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of applications in various scientific fields .
Propriétés
Numéro CAS |
91175-00-7 |
|---|---|
Formule moléculaire |
C7H16O3 |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
3-(methoxymethyl)pentane-1,5-diol |
InChI |
InChI=1S/C7H16O3/c1-10-6-7(2-4-8)3-5-9/h7-9H,2-6H2,1H3 |
Clé InChI |
LRVMFOBOPSQTAU-UHFFFAOYSA-N |
SMILES canonique |
COCC(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)

![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
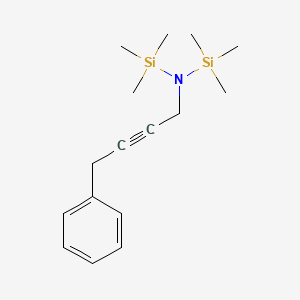
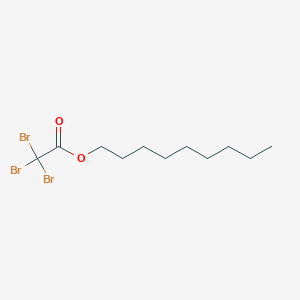
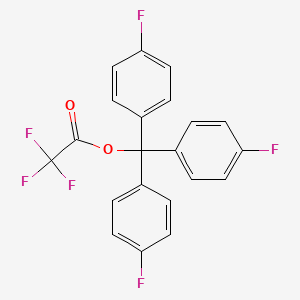

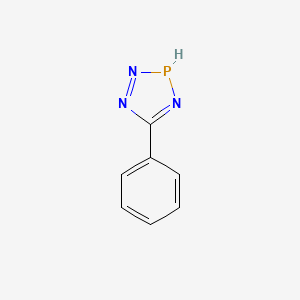
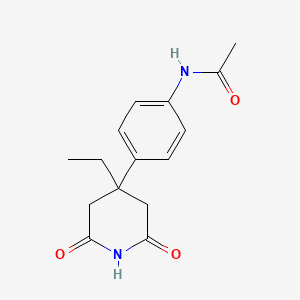
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)

![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
